Biliverdin dimethyl ester (BVDE) is a derivative of biliverdin IXα, a natural bile pigment formed during the degradation of heme. [, ] It belongs to the class of linear tetrapyrroles and is often employed as a model compound for studying the properties and functions of biliverdin and related pigments like phytochrome. [, , , , ] BVDE has been instrumental in understanding the conformational behavior, photophysics, and photochemistry of bile pigments, playing a crucial role in elucidating their biological roles. [, ]
Biliverdin dimethyl ester is a derivative of biliverdin, a bile pigment formed from the breakdown of heme. This compound is notable for its role in biological systems and has garnered attention in scientific research due to its unique optical properties and potential applications in bioimaging and photonics.
Biliverdin is primarily derived from the enzymatic degradation of heme by heme oxygenase, which cleaves the heme structure to produce biliverdin, carbon monoxide, and iron. The dimethyl ester form is synthesized through chemical modifications of biliverdin, often involving esterification processes that yield high purity and yield.
Biliverdin dimethyl ester belongs to the class of tetrapyrroles, characterized by a cyclic structure containing four pyrrole rings interconnected by methine bridges. It can be classified as a bile pigment and a chromophore, with significant relevance in both biochemistry and photochemistry.
The synthesis of biliverdin dimethyl ester typically involves the following methods:
The synthesis often employs techniques such as thin-layer chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation. The reaction conditions are critical for maximizing yield and minimizing isomer formation.
Biliverdin dimethyl ester features a complex structure consisting of four interconnected pyrrole rings with various substituents. The molecular formula is C_{33}H_{34}N_{4}O_{4}, indicating the presence of two methoxy groups attached to the biliverdin backbone.
The compound exhibits distinct spectral properties; for instance, it shows absorption peaks around 375 nm and 650 nm in methanol, which are sensitive to changes in solvent acidity . The structural elucidation often involves mass spectrometry and ultraviolet-visible spectroscopy.
Biliverdin dimethyl ester participates in several chemical reactions, including:
Studies have shown that the excited-state dynamics of biliverdin dimethyl ester are influenced by solvent properties, with non-radiative decay pathways dominating in aprotic solvents . The presence of protic solvents alters these dynamics significantly, introducing complex decay pathways associated with hydrogen bonding interactions.
Biliverdin dimethyl ester acts primarily as a chromophore in biological systems. Its mechanism of action involves:
Research indicates that approximately 95% of the excited-state population decays non-radiatively within 2 ps in aprotic solvents, while protic solvents show more complex behavior with significant emissive pathways .
Biliverdin dimethyl ester has several scientific uses:
Biliverdin dimethyl ester (C₃₅H₃₈N₄O₆; MW 610.70 g/mol) is the diesterified derivative of biliverdin IXα, a linear tetrapyrrole formed during heme catabolism [3] [6]. Its structure comprises four pyrrole rings (A–D) connected by methine bridges, with propionic acid side chains methylated to form ester groups. The IXα isomer, where the exo-vinyl group resides on the A-ring and propionate substituents alternate symmetrically (A-ring: methyl, vinyl; B-ring: methyl, propionate; C-ring: methyl, propionate; D-ring: methyl, methyl), is biologically predominant and the most extensively studied [7].
Table 1: Isomeric Forms of Biliverdin Dimethyl Ester
Isomer | Substituent Pattern | Separation Method |
---|---|---|
IXα | A: methyl, vinyl; D: methyl, methyl | Neutral TLC (silica gel) |
IXβ | A: methyl, methyl; D: methyl, vinyl | HPLC (reverse-phase C18) |
IXγ | A: methyl, propionate; D: methyl, vinyl | Solvent partitioning |
IXδ | A: vinyl, methyl; D: propionate, methyl | Acid-cleaned TLC plates |
Isomerism arises from alternative cleavage sites of heme’s methine bridges, generating β, γ, and δ isomers with distinct substitution patterns [7]. These isomers exhibit nearly identical electronic absorption spectra but can be separated chromatographically using neutral solvent systems. Thin-layer chromatography (TLC) on silica gel effectively resolves the dimethyl esters, while the free acids require saponification followed by TLC on acid-cleaned plates to prevent degradation [7]. The D-ring configuration significantly influences spectral properties and biological activity, as rotation around its methine bond modulates the molecule’s three-dimensional geometry [9].
UV-Vis Spectroscopy: Biliverdin dimethyl ester exhibits characteristic absorption bands in organic solvents. In methanol, it shows a broad visible band at 650–680 nm (ε ≈ 15,000–20,000 M⁻¹cm⁻¹) and a sharp Soret-like band at 370–380 nm (ε ≈ 35,000–40,000 M⁻¹cm⁻¹) [3] [6]. Protonation under acidic conditions (e.g., HCl addition) triggers a dramatic bathochromic shift, moving the long-wavelength band to 700–730 nm with near-doubling of extinction coefficients. This sensitivity makes UV-Vis a crucial tool for monitoring protonation states and solvent interactions [7].
Fluorescence Spectroscopy: The compound displays far-red fluorescence with emission maxima at 710 nm and 770 nm in ethanol at room temperature [6]. Quantum yields remain low (φ < 0.05) due to efficient non-radiative decay pathways, including configurational isomerization around methine bridges. Incorporation into rigid lipid bilayers or protein matrices suppresses isomerization, enhancing fluorescence intensity—a property exploited in developing ultra-red fluorescent proteins (e.g., smURFP) for bioimaging [6] [9].
Resonance Raman (RR) Spectroscopy: RR studies reveal the compound’s configurational sensitivity. Key vibrational modes include:
Photoisomerization generates distinct RR signatures: The primary photoproduct adopts an EZZ configuration, while a secondary isomer exhibits a ZZE, ssa geometry. Isomers (e.g., IXα vs. XIIIα) show minimal spectral differences, indicating similar vibrational mode compositions despite altered substitution patterns [4] [9].
Table 2: Key Spectroscopic Features of Biliverdin Dimethyl Ester
Technique | Conditions | Key Features | Interpretation |
---|---|---|---|
UV-Vis | Methanol | λₘₐₓ: 375 nm (ε≈38,000), 680 nm (ε≈18,000) | π→π* transitions in conjugated system |
Methanol + HCl | λₘₐₓ: 385 nm (ε≈70,000), 725 nm (ε≈35,000) | Protonation at lactam nitrogens | |
Fluorescence | Ethanol, RT | λₑₘ: 710 nm, 770 nm (low quantum yield) | Excited-state relaxation via rotation |
Lipid bilayer | Intensity enhancement (2–5 fold) | Restricted isomerization | |
Resonance Raman | 405/532 nm excitation | 1620 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C), 880 cm⁻¹ (bridge) | Z/E isomer identification |
X-ray crystallography reveals that biliverdin dimethyl ester adopts a near-planar helical ("lock washer") conformation in the solid state [8]. The molecule crystallizes in the triclinic space group P̅1, with unit cell parameters a = 12.467 Å, b = 14.567 Å, c = 9.788 Å, α = 111.56°, β = 90.64°, γ = 97.91°. Two symmetry-related molecules form dimers via N–H∙∙∙O hydrogen bonds between pyrrolone rings (N∙∙∙O distance: 2.80 Å; H∙∙∙O: 1.74 Å). This dimerization stabilizes an extended helical arrangement absent in monomers [8].
Conformational flexibility is solvent-dependent:
Table 3: Conformational States of Biliverdin Dimethyl Ester
Environment | Dominant Conformation | Stabilizing Forces | Experimental Evidence |
---|---|---|---|
Crystal | Extended helix | N–H∙∙∙O H-bonded dimers | X-ray diffraction [8] |
Chloroform | Folded "ridge-tile" | Internal COOH∙∙∙OC H-bonds | NOE, T₁ NMR [2] |
DMSO | Twisted helix | Solvent-solute H-bonds (DMSO∙∙∙NH) | Fast NH/²H exchange, NOE absence [2] |
Lipid bilayers | Planar constrained | Hydrophobic embedding | Fluorescence enhancement [6] |
Conformational dynamics directly impact biological function. Cyclic analogs with covalently bridged A–D rings adopt "locked" helical conformations incapable of transitioning to reductase-compatible geometries, preventing enzymatic reduction to bilirubin analogs [5]. This highlights the critical role of conformational flexibility in biomolecular recognition.
Density functional theory (DFT) and time-dependent DFT (TD-DFT) provide insights into electronic transitions and conformational equilibria:
Table 4: Computational Parameters and Findings for Biliverdin Derivatives
System | Method | Key Findings | Experimental Validation |
---|---|---|---|
Protonated IXα | TD-DFT/CAM-B3LYP | Red-shifted Q-band (Δλ= +50 nm); enhanced ε | UV-Vis in acidic methanol [7] |
Cyclic diester (n=2) | DFT/B3LYP, VCD | P-helix preference (>90% population) | VCD band sign inversion [10] |
Zn²⁺ complex | DFT dimer model | Chelation at N₂₂/C₁₀O; Kdim≈73,000 M⁻¹ | ECD exciton couplet [10] |
Ag⁺ complex | TD-DFT | Charge-transfer transitions at 500–600 nm | New visible bands in ECD [10] |
These computational models elucidate structure-spectra relationships essential for designing biliverdin-based sensors. For example, pH-sensitive chiroptical switches leverage protonation-induced helical shifts, while metal sensing exploits chelation-driven self-assembly [10].
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